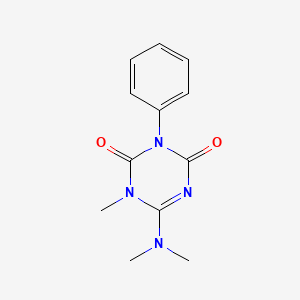![molecular formula C34H34N6O4 B13142998 [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple diethylamino groups and anthracene-based structures, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Diethylamino Substituted Benzene: Starting with benzene, diethylamine is introduced through a Friedel-Crafts alkylation reaction, using aluminum chloride as a catalyst.
Nitration and Reduction: The diethylamino-substituted benzene undergoes nitration to introduce nitro groups, followed by reduction to form the corresponding amines.
Condensation Reaction: The amines are then condensed with anthracene-9,10-dione under acidic conditions to form the imino-oxidoazaniumyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imino groups, converting them into corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of secondary amines from imino groups.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as fluorescent probes and bioimaging agents due to their strong fluorescence properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential as therapeutic agents, particularly in targeting specific cellular pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments, owing to its vibrant color and stability.
Mechanism of Action
The mechanism by which [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the anthracene core can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
[4-(Dimethylamino)phenyl]imino-[6-[[4-(dimethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium: Similar structure but with dimethylamino groups instead of diethylamino groups.
[4-(Methoxy)phenyl]imino-[6-[[4-(methoxy)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium: Contains methoxy groups instead of diethylamino groups.
Uniqueness
The presence of diethylamino groups in [4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium imparts unique electronic properties, enhancing its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its strong fluorescence make it particularly valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C34H34N6O4 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium |
InChI |
InChI=1S/C34H34N6O4/c1-5-37(6-2)25-13-9-23(10-14-25)35-39(43)27-17-19-29-31(21-27)33(41)30-20-18-28(22-32(30)34(29)42)40(44)36-24-11-15-26(16-12-24)38(7-3)8-4/h9-22H,5-8H2,1-4H3 |
InChI Key |
FIRGNGFGBFQOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=[N+](C2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)[N+](=NC5=CC=C(C=C5)N(CC)CC)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



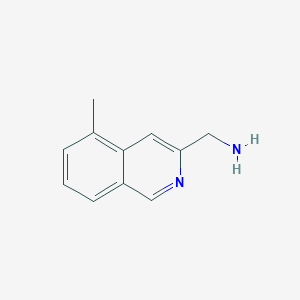

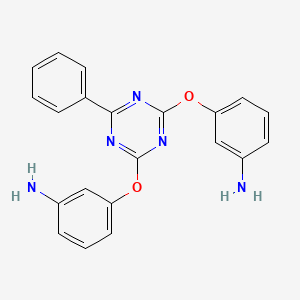
![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
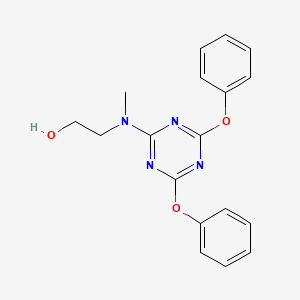
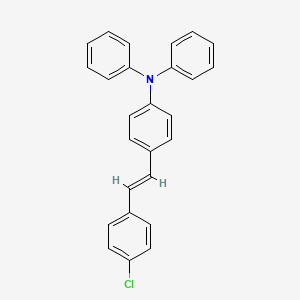
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
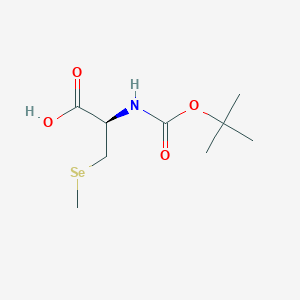
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
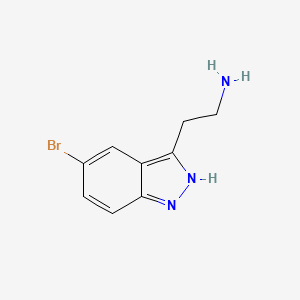
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
